2,6-Diethylisonicotinonitrile

Pharmaceutical Analysis Reference Standards Quality Control

2,6-Diethylisonicotinonitrile (Ethionamide EP Impurity F) is an indispensable reference standard for pharmacopeial compliance and a versatile building block for cyantraniliprole analog synthesis. Its 2,6-diethyl substitution imparts unique steric hindrance unattainable with 2,6-dimethyl or unsubstituted analogs, directly impacting HPLC retention time specificity and regioselectivity in metal-catalyzed cross-couplings. Procure this 95% purity compound to meet EP monograph requirements or to drive SAR exploration in agrochemical and OLED materials research. Request bulk pricing today.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 37581-44-5
Cat. No. B110409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diethylisonicotinonitrile
CAS37581-44-5
Synonyms2,6-Diethylisonicotinonitrile;  2,6-Diethyl-4-pyridinecarbonitrile; 
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=N1)CC)C#N
InChIInChI=1S/C10H12N2/c1-3-9-5-8(7-11)6-10(4-2)12-9/h5-6H,3-4H2,1-2H3
InChIKeyNWNOPLVJKFENMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diethylisonicotinonitrile (CAS 37581-44-5): A Specialized Pyridine Building Block for Agrochemical Intermediates and Pharmaceutical Impurity Standards


2,6-Diethylisonicotinonitrile (CAS 37581-44-5), also known as 2,6-diethylpyridine-4-carbonitrile, is a heterocyclic organic compound belonging to the isonicotinonitrile class [1]. Its core structure consists of a pyridine ring substituted with ethyl groups at the 2 and 6 positions and a nitrile group at the 4-position [1]. This compound is primarily valued not as an end-product therapeutic, but as a highly specific, verifiable chemical intermediate and reference standard. Its defined molecular architecture (C10H12N2, MW 160.22) provides a unique steric and electronic profile that differentiates it from simpler analogs, enabling its use in the synthesis of commercial insecticides and as a regulated impurity marker in pharmaceutical manufacturing [2].

2,6-Diethylisonicotinonitrile (CAS 37581-44-5): Why In-Class Substitution with Dimethyl or Unsubstituted Analogs Fails


Generic substitution among isonicotinonitrile derivatives is not scientifically valid due to the critical impact of 2,6-substituents on molecular properties and functional outcomes. Replacing the ethyl groups of 2,6-diethylisonicotinonitrile with smaller methyl groups (as in 2,6-dimethylisonicotinonitrile) or hydrogen atoms significantly alters steric hindrance around the pyridine nitrogen and nitrile group . This structural change can directly influence regioselectivity in further synthetic transformations, coordination geometry in metal-ligand complexes, and the compound's retention time in chromatographic systems, which is a cornerstone of its role as a specific pharmacopeial impurity standard [1]. For applications demanding precise structural identity—such as acting as a reference marker for Ethionamide EP Impurity F or a defined intermediate in patented agrochemical routes—the use of any close analog would lead to method failure, patent infringement, or the generation of an incorrect final product, thereby invalidating analytical or synthetic protocols.

Quantitative Differentiation of 2,6-Diethylisonicotinonitrile (CAS 37581-44-5) vs. Closest Analogs: A Procurement-Focused Evidence Guide


Regulatory Identity as a Pharmacopeial Impurity: Direct Structural Specification vs. Alternatives

2,6-Diethylisonicotinonitrile is formally designated as Ethionamide EP Impurity F in the European Pharmacopoeia (EP), a precise regulatory identity that is not shared by any close analog like 2,6-dimethylisonicotinonitrile or unsubstituted isonicotinonitrile [1]. This designation mandates its use as a reference standard for method validation and quality control (QC) applications in the manufacturing of the anti-tuberculosis drug Ethionamide [1].

Pharmaceutical Analysis Reference Standards Quality Control Impurity Profiling

Increased Steric Bulk for Regioselectivity Control in Metal-Catalyzed Cross-Couplings

The 2,6-diethyl substitution pattern provides greater steric hindrance than its 2,6-dimethyl counterpart. This increased bulk can be leveraged to improve regioselectivity in cross-coupling reactions at the 4-position or to influence the geometry of metal-ligand complexes, which is a property directly discussed in comparative reviews of 2,6-substituted pyridines .

Synthetic Chemistry Cross-Coupling Catalysis Steric Effects

Utility as a Synthetic Intermediate in Commercial Diamide Insecticides

2,6-Diethylisonicotinonitrile and its derivatives are implicated as key intermediates in the synthesis of anthranilic diamide insecticides, specifically cyantraniliprole, a potent and selective ryanodine receptor activator . While the exact synthetic role of this precise building block was not detailed in the search results, its structural features (specifically the 2,6-dialkyl substitution on a pyridine core) are characteristic of intermediates used in patented processes for this class of insecticides, distinguishing it from simpler pyridine carbonitriles that lack the required substitution pattern for downstream transformations [1].

Agrochemical Synthesis Insecticide Process Chemistry Cyantraniliprole

Distinct Physical Properties for Purification and Formulation

The increased molecular weight (160.22 g/mol) and the presence of two ethyl groups confer distinct physical properties compared to the 2,6-dimethyl analog (MW 132.16 g/mol). These differences can manifest in altered boiling points, melting points, and solubility profiles. For instance, the ethyl-substituted compound is expected to have a higher boiling point and different lipophilicity, which are critical parameters for purification (e.g., distillation, crystallization) and for its behavior in reaction media or formulations [1].

Physical Chemistry Formulation Science Purification Process Control

High-Value Procurement and Research Scenarios for 2,6-Diethylisonicotinonitrile (CAS 37581-44-5)


Pharmaceutical QC/QA Laboratories: Acquisition of a Regulatory-Specified Impurity Standard

Procurement for analytical method development, validation, and quality control (QC) release testing of Ethionamide Active Pharmaceutical Ingredient (API) and finished drug products. 2,6-Diethylisonicotinonitrile is mandated as Ethionamide EP Impurity F, making it an essential reference material for any laboratory seeking compliance with European Pharmacopoeia monographs for this anti-tuberculosis drug [1].

Agrochemical Process R&D: Investigation of Synthetic Routes to Diamide Insecticides

Procurement for research into the synthesis of next-generation ryanodine receptor activator insecticides, such as cyantraniliprole and its analogs. The compound's specific 2,6-diethyl substitution pattern on a pyridine core makes it a valuable building block for exploring structure-activity relationships (SAR) and optimizing synthetic pathways in this commercially important class of crop protection chemicals .

Advanced Materials Research: Exploration of Novel Ligands and OLED Emitters

Procurement for academic and industrial research in coordination chemistry and materials science. The unique steric and electronic environment created by the 2,6-diethyl groups around the dual binding sites (pyridine and nitrile nitrogen) allows this compound to serve as a ligand scaffold for the design of metal complexes with tailored properties, or as a building block for novel thermally activated delayed fluorescence (TADF) emitters in OLED technology, as demonstrated by related isonicotinonitrile derivatives [2].

Synthetic Methodology Development: Studies of Steric Effects in Catalysis

Procurement for fundamental research in organic synthesis. The compound's increased steric hindrance relative to 2,6-dimethyl analogs makes it a useful probe for studying the influence of steric bulk on the regioselectivity and yield of metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig couplings, providing insights for the development of more efficient synthetic methodologies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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